molecular formula C16H14ClFN2O3S B3398840 N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1021259-12-0

N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B3398840
CAS No.: 1021259-12-0
M. Wt: 368.8 g/mol
InChI Key: HUVUAUTZZFRGDX-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is a novel compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an indolinyl group, a chloro-fluoro substituted benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinyl precursor The indolinyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine The resulting acetylindolinyl compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro and fluoro substituents on the benzene ring can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro and fluoro substituents.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    N-(1-acetylindolin-6-yl)-4-fluorobenzenesulfonamide: Lacks the chloro substituent, which may influence its chemical properties and applications.

The presence of both chloro and fluoro substituents in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c1-10(21)20-7-6-11-2-3-12(8-16(11)20)19-24(22,23)13-4-5-15(18)14(17)9-13/h2-5,8-9,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVUAUTZZFRGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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